molecular formula C17H9Cl4N3O2S B2548213 5-tert-Butyl-thiophene-2-carbonitrile CAS No. 612504-43-5

5-tert-Butyl-thiophene-2-carbonitrile

Cat. No.: B2548213
CAS No.: 612504-43-5
M. Wt: 461.14
InChI Key: LZACBVQXZLISMB-QPJQQBGISA-N
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Description

5-tert-Butyl-thiophene-2-carbonitrile is an organic compound with the molecular formula C₉H₁₁NS and a molecular weight of 165.26 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butyl group and a nitrile group attached to the thiophene ring. This compound is primarily used in research settings and has various applications in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-thiophene-2-carbonitrile typically involves the introduction of the tert-butyl and nitrile groups onto the thiophene ring. One common method is the reaction of thiophene-2-carbonitrile with tert-butyl halides under basic conditions. The reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 5-tert-Butyl-thiophene-2-amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-tert-Butyl-thiophene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Materials Science: Employed in the development of organic semiconductors and conductive polymers.

    Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-tert-Butyl-thiophene-2-carbonitrile depends on its specific application. In materials science, its role as a building block in polymers involves the formation of π-conjugated systems, which enhance electrical conductivity. In biological applications, the nitrile group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-thiophene-2-carbonitrile is unique due to the presence of both the tert-butyl and nitrile groups, which confer specific steric and electronic properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

5-tert-butylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXQEAFEUHMKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976755
Record name 5-tert-Butylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612504-43-5
Record name 5-tert-Butylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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